![molecular formula C24H22FN3O3S B2467051 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1252820-72-6](/img/no-structure.png)
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H22FN3O3S and its molecular weight is 451.52. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiosynthesis for PET Imaging
- Radioligands for Translocator Protein Imaging : Compounds within the same family as the specified chemical have been synthesized for positron emission tomography (PET) imaging. For instance, fluorine-18 labeled derivatives have been developed for selective imaging of the translocator protein (18 kDa), a target of interest for diagnosing and studying neurological disorders. These compounds demonstrate high selectivity and potential for in vivo imaging applications, highlighting their importance in neurodegenerative disease research (Dollé et al., 2008).
Anticancer Activity
- Anticancer Agents Development : Research into derivatives of thieno[3,2-d]pyrimidin and similar structures has led to the discovery of compounds with potential anticancer activities. These compounds have been evaluated against a variety of cancer cell lines, demonstrating appreciable growth inhibition in certain cases. Such studies are crucial for identifying new therapeutic agents against cancer (Al-Sanea et al., 2020).
Antiviral Research
- Molecular Docking for Antiviral Drugs : The compound's framework has been explored for antiviral applications, particularly in response to the COVID-19 pandemic. Quantum chemical insights, NBO analysis, and molecular docking studies of similar compounds have identified potential for binding to SARS-CoV-2 proteins, suggesting a promising avenue for antiviral drug development (Mary et al., 2020).
Synthesis and Evaluation for CNS Activity
- Central Nervous System (CNS) Depressant Activity : Studies have synthesized and evaluated thieno[2,3-d]pyrimidin-4-ones and derivatives for CNS depressant activity. Such research contributes to our understanding of these compounds' pharmacological properties and their potential therapeutic applications for CNS-related disorders (Manjunath et al., 1997).
Herbicidal Activity
- Herbicidal Applications : Research into N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide derivatives has shown significant herbicidal activity against dicotyledonous weeds, demonstrating the versatility of these compounds beyond pharmaceutical applications (Wu et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-fluorobenzylamine with 2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid followed by N-alkylation with 2,4,6-trimethylphenylacetyl chloride.", "Starting Materials": [ "2-fluorobenzylamine", "2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid", "2,4,6-trimethylphenylacetyl chloride", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Synthesis of 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid", "2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid (1.0 g, 4.5 mmol) and 2-fluorobenzylamine (0.67 g, 4.5 mmol) were dissolved in DMF (10 mL) and DIPEA (1.5 mL, 8.6 mmol) was added. The reaction mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate (50 mL). The organic layer was washed with water (2 x 50 mL), brine (50 mL), dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give a yellow solid (1.3 g, 90%).", "Step 2: Synthesis of 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide", "2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetic acid (0.5 g, 1.5 mmol) and 2,4,6-trimethylphenylacetyl chloride (0.4 g, 1.8 mmol) were dissolved in DCM (10 mL) and DIPEA (0.5 mL, 2.9 mmol) was added. The reaction mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate (50 mL). The organic layer was washed with water (2 x 50 mL), NaHCO3 solution (50 mL, 5%) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give a yellow solid (0.7 g, 80%).", "Step 3: Purification of the product", "The crude product was purified by column chromatography using ethyl acetate/hexane (1:1) as the eluent to give the final product as a yellow solid (0.5 g, 50%)." ] } | |
CAS番号 |
1252820-72-6 |
製品名 |
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide |
分子式 |
C24H22FN3O3S |
分子量 |
451.52 |
IUPAC名 |
2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C24H22FN3O3S/c1-14-10-15(2)21(16(3)11-14)26-20(29)13-27-19-8-9-32-22(19)23(30)28(24(27)31)12-17-6-4-5-7-18(17)25/h4-11H,12-13H2,1-3H3,(H,26,29) |
InChIキー |
PBSZUPHBPIFBHY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



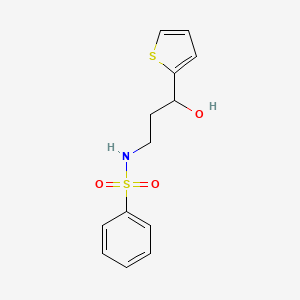
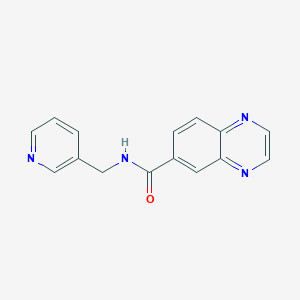
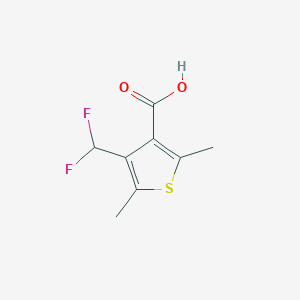
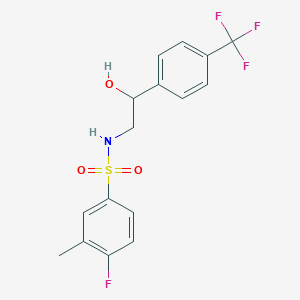
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2466979.png)

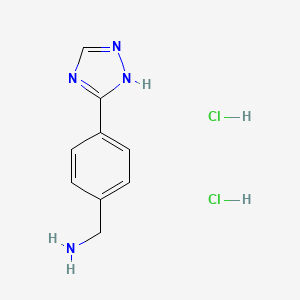
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2466984.png)

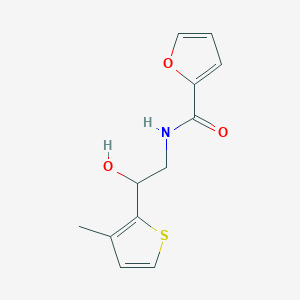
![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2466987.png)
![(3-Benzimidazol-2-ylpropyl)[(4-chlorophenyl)sulfonyl]methylamine, chloride](/img/structure/B2466988.png)
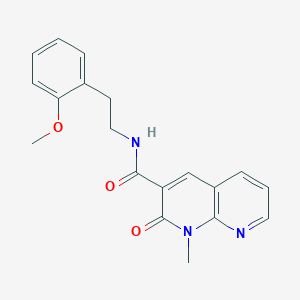
![2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2466991.png)